molecular formula C8H13NO3 B2642691 Ethyl [(cyclopropylmethyl)amino](oxo)acetate CAS No. 1182996-38-8

Ethyl [(cyclopropylmethyl)amino](oxo)acetate

Cat. No. B2642691
Key on ui cas rn: 1182996-38-8
M. Wt: 171.196
InChI Key: VRXCJMOABLQKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07402585B2

Procedure details

A solution of ethyl [(cyclopropylmethyl)amino](oxo)acetate (5.9 g, 34.6 mmol) in tetrahydrofuran (30 ml) was added at ambient temperature to a mixture of borane-tetrahydrofuran complex (130 ml of a 1.0 N solution in THF, 130 mmol) and chlorotrimethylsilane (34 ml, 268 mmol). The reaction mixture was stirred at ambient temperature for 48 hours. Methanol (20 ml) was added and the reaction stirred for a further 30 minutes before dilution with dichloromethane followed by addition of a concentrated solution of hydrochloric acid (4 ml). The mixture was stirred for 30 minutes, basified with methanolic ammonia (7 N) and the resultant solid filtered and washed with dichloromethane. The organic phases were recovered, concentrated and purified by chromatography on silica gel. Elution with dichloromethane followed by increased polarity to dichloromethane:methanol (95:5), dichloromethane:methanolic ammonia (9:1) yielded 2-((cyclopropylmethyl)amino)ethanol as a pale yellow liquid (2.99 g, 75% yield):
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][NH:5][C:6](=O)[C:7](OCC)=[O:8])[CH2:3][CH2:2]1.Cl[Si](C)(C)C.Cl.N>O1CCCC1.ClCCl.CO>[NH3:5].[CH:1]1([CH2:4][NH:5][CH2:6][CH2:7][OH:8])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.9 g
Type
reactant
Smiles
C1(CC1)CNC(C(=O)OCC)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
34 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the resultant solid filtered
WASH
Type
WASH
Details
washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic phases were recovered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel
WASH
Type
WASH
Details
Elution with dichloromethane
TEMPERATURE
Type
TEMPERATURE
Details
by increased polarity to dichloromethane:methanol (95:5), dichloromethane

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
N
Name
Type
product
Smiles
C1(CC1)CNCCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.99 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 150.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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